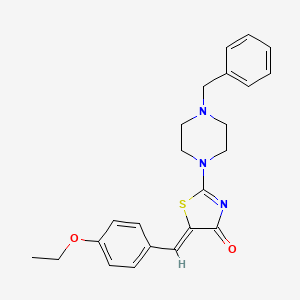![molecular formula C26H21F3O5 B11591094 3-(3,4-dimethoxyphenyl)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B11591094.png)
3-(3,4-dimethoxyphenyl)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-DIMETHOXYPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von 3-(3,4-Dimethoxyphenyl)-7-[(2-Methylbenzyl)oxy]-2-(Trifluormethyl)-4H-chromen-4-on umfasst in der Regel mehrere Schritte, darunter die Bildung des Chromenon-Kerns und die anschließende Funktionalisierung. Übliche Synthesewege können umfassen:
Bildung des Chromenon-Kerns: Dieser Schritt beinhaltet oft die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen.
Einführung von Substituenten: Die Methoxy- und Trifluormethylgruppen können durch nucleophile Substitution oder elektrophile aromatische Substitutionsreaktionen eingeführt werden.
Abschließende Funktionalisierung: Die Benzyläthergruppe kann durch Williamson-Äthersynthese eingeführt werden, wobei geeignete Benzylhalogenide und eine Base verwendet werden.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für solche Verbindungen umfassen in der Regel die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und skalierbaren Synthesewegen umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(3,4-Dimethoxyphenyl)-7-[(2-Methylbenzyl)oxy]-2-(Trifluormethyl)-4H-chromen-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Dihydroderivaten führen.
Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können neue funktionelle Gruppen einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (Br2, Cl2) oder Nucleophile (Amine, Thiole) können eingesetzt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise Oxidation Chinone ergeben, während Reduktion Dihydroderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersuchung ihrer Auswirkungen auf zelluläre Prozesse und Signalwege.
Medizin: Untersuchung ihres Potenzials als Krebsmittel, Entzündungshemmer oder Antioxidans.
Industrie: Potenzielle Verwendung bei der Entwicklung neuer Materialien oder Pharmazeutika.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(3,4-Dimethoxyphenyl)-7-[(2-Methylbenzyl)oxy]-2-(Trifluormethyl)-4H-chromen-4-on beinhaltet wahrscheinlich die Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Trifluormethylgruppe kann ihre Bindungsaffinität und Selektivität verbessern. Zu den beteiligten Signalwegen könnten die Hemmung von oxidativem Stress, die Modulation von Entzündungsreaktionen oder die Induktion von Apoptose in Krebszellen gehören.
Wirkmechanismus
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE would depend on its specific biological target. Generally, it may involve:
Binding to Enzymes or Receptors: Interaction with specific enzymes or receptors to modulate their activity.
Pathway Modulation: Alteration of biochemical pathways to achieve desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(3,4-Dimethoxyphenyl)-4H-chromen-4-on: Fehlen der Trifluormethyl- und Benzyläthergruppen.
7-[(2-Methylbenzyl)oxy]-2-(Trifluormethyl)-4H-chromen-4-on: Fehlen der Methoxysubstituenten.
3-(3,4-Dimethoxyphenyl)-2-(Trifluormethyl)-4H-chromen-4-on: Fehlen der Benzyläthergruppe.
Einzigartigkeit
Das Vorhandensein sowohl der Trifluormethylgruppe als auch der Benzyläthergruppe in 3-(3,4-Dimethoxyphenyl)-7-[(2-Methylbenzyl)oxy]-2-(Trifluormethyl)-4H-chromen-4-on kann einzigartige chemische und biologische Eigenschaften verleihen, wie z. B. verbesserte Stabilität, Lipophilie und biologische Aktivität.
Eigenschaften
Molekularformel |
C26H21F3O5 |
|---|---|
Molekulargewicht |
470.4 g/mol |
IUPAC-Name |
3-(3,4-dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C26H21F3O5/c1-15-6-4-5-7-17(15)14-33-18-9-10-19-21(13-18)34-25(26(27,28)29)23(24(19)30)16-8-11-20(31-2)22(12-16)32-3/h4-13H,14H2,1-3H3 |
InChI-Schlüssel |
ZZAAHNZDTWGIJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11591017.png)
![7-(3-imidazol-1-ylpropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11591028.png)
![2-[(2-hydroxyethyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11591035.png)
![7-(4-Fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11591039.png)
![4-fluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11591042.png)
![(5E)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B11591043.png)
![2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11591046.png)
![N-{(5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B11591061.png)

![(3Z)-5-bromo-1-ethyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11591087.png)
![(5Z)-2-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11591100.png)
![ethyl 2-[3,9-dioxo-1-(3-phenoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11591110.png)
![(5Z)-5-({5-bromo-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B11591116.png)
